1-Methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde is a synthetic intermediate primarily used in the synthesis of silodosin. Silodosin is a selective antagonist for α1A- and α1L-adrenoceptors, primarily utilized for treating the symptoms of an enlarged prostate (benign prostatic hyperplasia - BPH) []. The specific source and broader classification of 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde beyond its role in silodosin synthesis are not discussed in the provided documents.
1-Methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde is a complex organic compound that belongs to the indole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its unique structural features and potential therapeutic applications. The molecular formula for this compound is , with a molecular weight of approximately 241.27 g/mol. It is characterized by the presence of a methanesulfonyl group, a dihydroindole framework, and an aldehyde functional group.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is classified as an indole derivative, which is a significant category in organic chemistry due to its prevalence in natural products and pharmaceuticals. Indoles are often involved in numerous biological processes, making them critical in drug discovery and development.
The synthesis of 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde typically involves several key steps:
The reaction generally proceeds through nucleophilic substitution where the nitrogen atom of indole attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide intermediate. Subsequent steps may involve oxidation or further functionalization to introduce the aldehyde group at the 7-position of the indole ring.
The molecular structure of 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde can be represented using various structural formulas:
InChI=1S/C10H11N2O3S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6,10H2,1H3
CS(=O)(=O)N1CCC2=C(C=CC=C21)N
The compound's structure includes a methanesulfonyl group attached to a dihydroindole core with an aldehyde functional group located at the 7-position. This unique arrangement contributes to its chemical reactivity and biological properties.
1-Methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to optimize yields and selectivity.
The mechanism of action for 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde primarily revolves around its interaction with biological targets such as enzymes and receptors. The sulfonyl group is known to modulate enzyme activity by forming reversible covalent bonds with active site residues, thus influencing metabolic pathways.
1-Methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde is typically a solid at room temperature with a melting point that can vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant data indicates that this compound exhibits moderate reactivity due to its functional groups, making it suitable for various synthetic applications.
The scientific uses of 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde are extensive:
1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde represents a structurally optimized indole derivative gaining significant attention in antimicrobial and anti-inflammatory drug discovery. Characterized by a reduced indoline core bearing a methanesulfonyl group at the N1-position and a formyl substituent at C7, this compound merges key pharmacophoric elements known to enhance biological activity. Its emergence coincides with the urgent need for novel therapeutics addressing antibiotic-resistant pathogens and inflammation-mediated diseases. As a synthetic intermediate, it enables the development of structurally complex molecules targeting multidrug-resistant bacteria while potentially modulating inflammatory pathways—a dual approach critical for managing infection-associated complications [2] [8].
Indole derivatives constitute a privileged scaffold in antimicrobial drug development due to their multifaceted mechanisms against resistant pathogens. Their significance is exemplified by 1,4-azaindole derivatives targeting Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose2′-epimerase (DprE1), currently in clinical trials for drug-resistant tuberculosis [2]. Similarly, DG167 (indazole sulfonamide) exhibits potent activity against multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, by disrupting mycobacterial membrane potential [2] [8]. These compounds demonstrate how strategic indole functionalization overcomes conventional resistance mechanisms like efflux pumps and enzymatic drug inactivation.
Table 1: Antibacterial Activity of Select Indole Derivatives Against Resistant Pathogens
Compound Class | Target Pathogen | Growth Inhibition (%) | MIC (µg/mL) | Mechanism |
---|---|---|---|---|
1,4-azaindoles | M. tuberculosis (DprE1) | >90% | <0.5 | DprE1 inhibition |
DG167 sulfonamide | MDR A. baumannii | 97.76 | 4 | Membrane disruption |
Hydrazone derivatives (7g) | MRSA (ATCC 43300) | 85.76–97.76 | 2–8 | Multi-target (COX-2 & membrane) |
Cationic amphiphiles | MDR Gram-negative bacteria | >80 | <10 | Membrane depolarization |
1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde serves as a precursor to hydrazone and oxime derivatives exhibiting broad-spectrum activity. For instance, hydrazone analog 7g (Table 1) demonstrates exceptional efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae with MIC values of 2–8 µg/mL—comparable to ceftriaxone—while maintaining low cytotoxicity (therapeutic index >16) [8]. This compound’s efficacy stems from its ability to simultaneously inhibit bacterial growth and virulence-associated inflammatory responses, positioning it as a promising template for dual-action therapeutics against polymicrobial infections complicated by inflammation [8].
The methanesulfonyl group (–SO₂CH₃) confers distinct physicochemical and target-binding advantages to indole derivatives. As a strong electron-withdrawing moiety, it enhances metabolic stability and membrane permeability while enabling key interactions with enzymatic active sites. In cyclooxygenase-2 (COX-2) inhibition, the sulfonyl group mimics the sulfonamide pharmacophore of coxibs (e.g., celecoxib), forming hydrogen bonds with His90 and Arg513 residues in the COX-2 hydrophobic pocket [8]. This selectivity is evidenced by derivatives of 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde exhibiting >100-fold selectivity for COX-2 over COX-1 (IC₅₀ COX-2 = 0.04–0.12 µM vs. COX-1 = 9.14–13.2 µM) [8].
The carbaldehyde group (–CHO) at C7 serves as a versatile synthetic handle for structural diversification. Its electrophilic nature facilitates nucleophilic additions, enabling the synthesis of:
Table 2: Bioactivity of Derivatives Synthesized from 1-Methanesulfonyl-2,3-Dihydro-1H-Indole-7-Carbaldehyde
Derivative Type | Key Structural Feature | Biological Activity | Potency (IC₅₀ or MIC) |
---|---|---|---|
Arylhydrazones (7g) | –NHN=CH–Ar | Antibacterial (MRSA, A. baumannii) | MIC = 2–8 µg/mL |
COX-2 inhibition | IC₅₀ = 0.08 µM | ||
Oximes (9a–c) | –CH=NOH | NO release; Anti-inflammatory | IC₅₀ COX-2 = 0.12 µM |
Benzimidazoles (8a–c) | Fused benzimidazole ring | Moderate COX-2 inhibition | IC₅₀ = 0.15–0.21 µM |
The C7 position maximizes electronic effects on the indole core, enhancing interactions with biological targets. Molecular modeling reveals that carbaldehyde-derived hydrazones adopt a planar conformation within the COX-2 active site, where the –SO₂CH₃ group anchors the molecule via hydrogen bonding while the hydrazone linker extends toward the secondary pocket [8]. This spatial arrangement is unattainable with traditional indole scaffolds lacking C7 substitution, underscoring the critical role of this aldehyde functionality in optimizing target engagement.
Indole therapeutics have evolved from naturally occurring alkaloids to rationally designed synthetic analogs. Early milestones include the isolation of tryptophan (1866) and indole-3-acetic acid (plant growth hormone), which established the biological relevance of the indole scaffold [5]. The mid-20th century witnessed the development of first-generation synthetic indoles: indomethacin (1963) as a non-selective COX inhibitor and sumatriptan (1991) for migraine treatment. However, indomethacin’s gastrointestinal toxicity highlighted the need for COX-2 selective agents [8].
Table 3: Key Milestones in Indole-Based Drug Development
Era | Representative Agents | Therapeutic Application | Limitations |
---|---|---|---|
1860–1950 | Reserpine, Ergotamine | Hypertension, Migraine | Non-selective; CNS side effects |
1960–1990 | Indomethacin, Tenidap | Inflammation, Arthritis | GI toxicity (COX-1 inhibition) |
1990–2010 | Sumatriptan, Delavirdine | Migraine, HIV | Selective but narrow spectrum |
2010–Present | 1,4-azaindoles, DG167 derivatives | Drug-resistant infections | In clinical evaluation |
The 1990s saw strategic structural refinements to improve selectivity and safety. Tenidap incorporated a thiophene-acylated indole scaffold, acting as a dual COX/5-LOX inhibitor and cytokine modulator for rheumatoid arthritis . However, hepatotoxicity from thiophene metabolites prompted its withdrawal, shifting focus toward non-thiophene indoles with improved safety. This led to second-generation agents like celecoxib-inspired indoles featuring methylsulfonyl substituents for selective COX-2 inhibition [8].
1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde epitomizes modern indole optimization by addressing historical shortcomings:
Current research leverages this scaffold in multi-target ligands addressing antimicrobial resistance and inflammation simultaneously—a paradigm shift from single-target agents of the past [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: